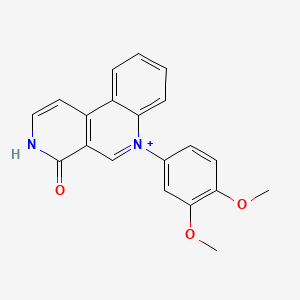
Perloline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Perloline is a natural product found in Scolochloa festucacea, Festuca ovina, and Festuca pratensis with data available.
Wissenschaftliche Forschungsanwendungen
Introduction to Perloline
This compound is a naturally occurring alkaloid predominantly found in certain grass species, particularly in the genus Lolium. It has garnered attention due to its various applications in agriculture and animal husbandry, particularly concerning its effects on livestock. This article delves into the scientific research applications of this compound, supported by comprehensive data tables and documented case studies.
Chemical Properties of this compound
This compound's chemical structure contributes to its unique properties and effects. It is classified as a pyrrolidine alkaloid, which influences its biological activity. Understanding these properties is crucial for exploring its applications.
Agricultural Applications
This compound has been studied for its role in grass quality and livestock nutrition. Its presence in forage grasses can affect the palatability and nutritional value of these plants.
Impact on Livestock
Research indicates that high levels of this compound can reduce the quality of forage, leading to decreased intake by grazing animals. This phenomenon has been documented in several studies:
Environmental Impact
This compound's role as an anti-quality component raises concerns regarding its environmental impact, particularly in pasture management. Understanding how nitrogen application affects this compound content can help mitigate negative outcomes.
Case Studies
- Nitrate and Phosphate Effects : A study demonstrated that the application of nitrate significantly increased this compound levels in perennial ryegrass, suggesting that fertilizer management is crucial for controlling this alkaloid's concentration .
Potential Medicinal Uses
While primarily studied for its agricultural implications, there is emerging research into the medicinal properties of this compound. Its structure suggests potential pharmacological activities, although more research is needed to substantiate these claims.
Analyse Chemischer Reaktionen
Chemical Reactions Involving Perloline
-
Reduction: Dehydrothis compound can be smoothly reduced using sodium bis(methoxyethoxy)aluminium hydride to yield this compound .
-
Unsuccessful Amide Bond Formation: Reacting (2-bromophenyl)(3',4'-dimethoxyphenyl)amine with a 4-substituted 2-oxo-1,2-dihydropyridine-3-carboxylic acid was unsuccessful in forming the amide bond .
-
Aryne Reactions: Aryne reactions were very slow, presumably due to the formation of a dianion prior to aryne formation. Reacting with butyllithium resulted in a mixture of products, and dehydrothis compound was absent .
-
Reaction with Lithium Hexamethyldisilazide: Reaction with lithium hexamethyldisilazide in tetrahydrofuran was extremely slow, and even after four days, some starting material remained, failing to produce dehydrothis compound .
Table: Reactions of this compound and its Derivatives
| Reactant | Reagent(s) | Product(s) | Outcome |
|---|---|---|---|
| Dehydrothis compound | Sodium bis(methoxyethoxy)aluminium hydride | This compound | Reduction of dehydrothis compound to this compound |
| (2-bromophenyl)(3',4'-dimethoxyphenyl)amine | 4-substituted 2-oxo-1,2-dihydropyridine-3-carboxylic acid | No reaction | Unsuccessful amide bond formation |
| Pyridinone derivative | Butyllithium | Mixture of products | Dehydrothis compound was absent |
| Bromo amide | Lithium hexamethyldisilazide | No dehydrothis compound | Extremely slow reaction, with starting material remaining even after four days |
This compound Analogues
This compound analogues have been synthesized and studied . These compounds share structural similarities with this compound and may exhibit related chemical behaviors.
General Chemical Reaction Information
Chemical reactions are processes where chemicals interact to form new chemicals with different compositions . Reactions may include synthesis, oxidation-reduction, acid-base reactions, single and double replacement reactions . Factors such as molecule mapping, the presence of invalid actions, and errors in duration or temperature extraction can affect the outcome and analysis of chemical reactions . Advances in electrochemistry offer possibilities for more sustainable chemical processes . New findings in chemical reactions, such as unexpected resonance frequencies, offer avenues for controlling reactions and promoting the formation of desired products .
Eigenschaften
CAS-Nummer |
7344-94-7 |
|---|---|
Molekularformel |
C20H17N2O3+ |
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
6-(3,4-dimethoxyphenyl)-3H-benzo[f][2,7]naphthyridin-6-ium-4-one |
InChI |
InChI=1S/C20H16N2O3/c1-24-18-8-7-13(11-19(18)25-2)22-12-16-14(9-10-21-20(16)23)15-5-3-4-6-17(15)22/h3-12H,1-2H3/p+1 |
InChI-Schlüssel |
OWAVOYPOZCUWDT-UHFFFAOYSA-O |
SMILES |
COC1=C(C=C(C=C1)[N+]2=CC3=C(C=CNC3=O)C4=CC=CC=C42)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)[N+]2=CC3=C(C=CNC3=O)C4=CC=CC=C42)OC |
Key on ui other cas no. |
7344-94-7 |
Synonyme |
perloline |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















